![molecular formula C24H20N2O5 B2492803 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-81-3](/img/no-structure.png)
9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzo[5,6]chromeno[2,3-d]pyrimidine family and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
The synthesis and antibacterial activity of this compound have been investigated . It displays potent antibacterial effects against both gram-positive and gram-negative bacterial species. Notably, it exhibits greater antibacterial activity against gram-negative bacteria than commonly used antibiotics like ciprofloxacin and amoxicillin.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one' involves the condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin to form a chalcone intermediate, which is then cyclized with guanidine to form the final product.", "Starting Materials": ["2,3,4-trimethoxybenzaldehyde", "4-hydroxycoumarin", "guanidine"], "Reaction": ["Step 1: Condensation of 2,3,4-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium hydroxide to form the chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with guanidine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one."] } | |
CAS RN |
899217-81-3 |
Product Name |
9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one |
Molecular Formula |
C24H20N2O5 |
Molecular Weight |
416.433 |
IUPAC Name |
14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI Key |
BZDHCEWQFPJMPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.